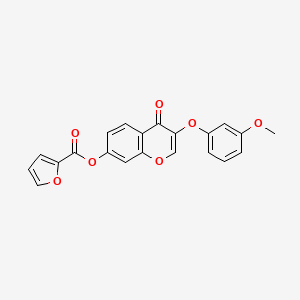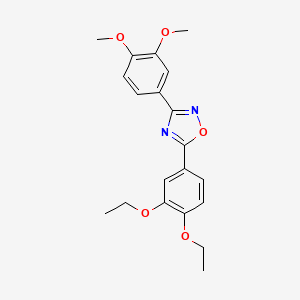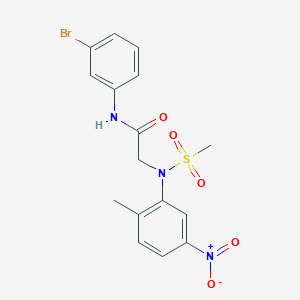![molecular formula C29H29NO5 B3633344 3-[1,8-dioxo-9-(2-phenylmethoxyphenyl)-3,4,5,6,7,9-hexahydro-2H-acridin-10-yl]propanoic acid](/img/structure/B3633344.png)
3-[1,8-dioxo-9-(2-phenylmethoxyphenyl)-3,4,5,6,7,9-hexahydro-2H-acridin-10-yl]propanoic acid
Overview
Description
3-[1,8-dioxo-9-(2-phenylmethoxyphenyl)-3,4,5,6,7,9-hexahydro-2H-acridin-10-yl]propanoic acid is a complex organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a unique structure that combines an acridine core with a propanoic acid moiety, making it a subject of interest for researchers exploring new chemical entities with diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1,8-dioxo-9-(2-phenylmethoxyphenyl)-3,4,5,6,7,9-hexahydro-2H-acridin-10-yl]propanoic acid typically involves multi-step organic reactions. One common approach is the condensation of 2-phenylmethoxybenzaldehyde with cyclohexane-1,3-dione under acidic conditions to form the acridine intermediate. This intermediate is then subjected to further reactions, including oxidation and esterification, to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as microwave-assisted synthesis and the use of efficient catalysts can be employed to enhance reaction rates and reduce by-products. Solvent-free conditions and green chemistry principles are also considered to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
3-[1,8-dioxo-9-(2-phenylmethoxyphenyl)-3,4,5,6,7,9-hexahydro-2H-acridin-10-yl]propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions to introduce new substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce halogens, nitro groups, or sulfonic acid groups.
Scientific Research Applications
3-[1,8-dioxo-9-(2-phenylmethoxyphenyl)-3,4,5,6,7,9-hexahydro-2H-acridin-10-yl]propanoic acid has several scientific research applications:
Biology: Researchers explore its interactions with biological macromolecules to understand its potential as a therapeutic agent.
Medicine: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Industry: It can be used in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of 3-[1,8-dioxo-9-(2-phenylmethoxyphenyl)-3,4,5,6,7,9-hexahydro-2H-acridin-10-yl]propanoic acid involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, including anti-inflammatory, anticancer, or antimicrobial activities.
Comparison with Similar Compounds
Similar Compounds
Acridine derivatives: Compounds with similar acridine cores but different substituents.
Phenylmethoxy derivatives: Compounds with phenylmethoxy groups attached to different core structures.
Propanoic acid derivatives: Compounds with propanoic acid moieties but different aromatic or heterocyclic cores.
Uniqueness
3-[1,8-dioxo-9-(2-phenylmethoxyphenyl)-3,4,5,6,7,9-hexahydro-2H-acridin-10-yl]propanoic acid is unique due to its combination of an acridine core with a propanoic acid moiety and a phenylmethoxy group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
IUPAC Name |
3-[1,8-dioxo-9-(2-phenylmethoxyphenyl)-3,4,5,6,7,9-hexahydro-2H-acridin-10-yl]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H29NO5/c31-23-13-6-11-21-28(23)27(29-22(12-7-14-24(29)32)30(21)17-16-26(33)34)20-10-4-5-15-25(20)35-18-19-8-2-1-3-9-19/h1-5,8-10,15,27H,6-7,11-14,16-18H2,(H,33,34) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBJVCIQWBJALTP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(C3=C(N2CCC(=O)O)CCCC3=O)C4=CC=CC=C4OCC5=CC=CC=C5)C(=O)C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H29NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2-bromo-4,5-dimethylphenyl)-2-{[5-(4-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B3633269.png)
![1-[(2,5-dichlorophenyl)sulfonyl]-N-(3,5-dimethylphenyl)-4-piperidinecarboxamide](/img/structure/B3633286.png)
![N-(2-methoxybenzyl)-N'-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]succinamide](/img/structure/B3633295.png)
![(5E)-5-[3-chloro-4-(propan-2-yloxy)benzylidene]-3-(2-fluorobenzyl)imidazolidine-2,4-dione](/img/structure/B3633308.png)
![2-[(3-cyclopentyl-4-oxo-3,4-dihydro-2-quinazolinyl)thio]-N-(5-methyl-3-isoxazolyl)acetamide](/img/structure/B3633313.png)
![3-chlorobenzyl 3-[(4-methoxybenzoyl)amino]benzoate](/img/structure/B3633316.png)

![4,5-DIMETHOXY-2-NITRO-N-{4-[(PHENETHYLAMINO)SULFONYL]PHENYL}BENZAMIDE](/img/structure/B3633337.png)
![3,4-dimethyl-N-({4-[(propanoylcarbamothioyl)amino]phenyl}carbamothioyl)benzamide](/img/structure/B3633351.png)

![3-[(5E)-5-[(4-hydroxy-3-methoxy-5-prop-2-enylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B3633360.png)


![5-[3-methyl-4-(1-pyrrolidinyl)benzylidene]-3-[2-(4-morpholinyl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione](/img/structure/B3633383.png)
